molecular formula C5H11NO2 B1640486 2-(Methylamino)ethyl acetate

2-(Methylamino)ethyl acetate

Cat. No.: B1640486
M. Wt: 117.15 g/mol
InChI Key: ZKXGCJWETIMHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)ethyl acetate (CAS 26921-43-7) is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . It is recognized as a useful synthetic intermediate in organic chemistry and pharmaceutical research. For instance, it can be utilized in multi-step synthesis, such as the preparation of ester-functionalized derivatives like 2-(Methylamino)ethyl methoxyacetate . The compound requires specific storage and handling to maintain stability; some suppliers recommend storing it in a dark place under an inert atmosphere and at low temperatures, such as -20°C . Researchers should handle this material with care, as related amino alcohol compounds can be corrosive and cause severe skin burns and eye damage . This product is strictly For Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

2-(methylamino)ethyl acetate

InChI

InChI=1S/C5H11NO2/c1-5(7)8-4-3-6-2/h6H,3-4H2,1-2H3

InChI Key

ZKXGCJWETIMHPS-UHFFFAOYSA-N

SMILES

CC(=O)OCCNC

Canonical SMILES

CC(=O)OCCNC

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Methylamino Ethyl Acetate

Direct Esterification Routes to 2-(Methylamino)ethyl Acetate (B1210297)

Direct esterification involves the reaction of the hydroxyl group of N-methylethanolamine with an acyl source, typically acetic acid or one of its derivatives. This approach is fundamental in organic synthesis for forming ester bonds.

Conventional methods for the synthesis of 2-(methylamino)ethyl acetate often employ Fischer-Speier esterification, which involves reacting N-methylethanolamine with acetic acid in the presence of a strong acid catalyst. The reaction is reversible and typically requires heating to drive the equilibrium towards the product by removing the water formed as a by-product. mdpi.com Various catalysts have been investigated to improve reaction rates and yields.

Commonly used catalysts include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins like Amberlyst 15. bcrec.id The use of heterogeneous catalysts such as ion-exchange resins is advantageous as it simplifies catalyst removal and product purification. Research in this area focuses on optimizing reaction parameters such as temperature, catalyst loading, and the molar ratio of reactants to maximize the yield of the desired amino ester. For instance, in related esterification processes, temperatures typically range from 70–90 °C. mdpi.com

CatalystAcyl SourceAlcoholTemperature (°C)Notes
Acid Catalyst (e.g., H₂SO₄)Acetic AcidN-Methylethanolamine70-120Standard Fischer-Speier conditions; requires water removal.
Amberlyst 15Acetic AcidN-Methylethanolamine80-100Heterogeneous catalyst, allows for easier purification. bcrec.id
Aluminum AlkoxidesAcetaldehydeN/A (Tishchenko reaction)<0An alternative route forming the ester from an aldehyde. mdpi.com

This table presents typical conditions for conventional esterification reactions applicable to the synthesis of this compound.

In alignment with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for ester synthesis. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. rsc.org

Solvent-free synthesis is a key green chemistry strategy where one of the reactants, often the alcohol, serves as the reaction medium. mdpi.com This eliminates the need for an organic solvent, reducing waste and simplifying workup procedures. For the synthesis of this compound, a solvent-free reaction could be conducted by heating a mixture of N-methylethanolamine and acetic acid with a suitable catalyst.

Enzymatic catalysis, particularly using lipases such as Novozym 435 (Candida antarctica lipase (B570770) B), offers a mild and highly selective alternative. rsc.org Lipases can catalyze esterification or transesterification reactions under gentle conditions, often in solvent-free systems or green solvents. mdpi.com For example, this compound could be synthesized via transesterification using ethyl acetate as both the acyl donor and the solvent, a method proven effective for other flavor esters. mdpi.com This biocatalytic approach avoids the harsh conditions and acidic waste associated with traditional methods.

MethodCatalystAcyl SourceKey Advantage
Solvent-Free ReactionHeterogeneous Acid/BaseAcetic Acid/Ethyl AcetateEliminates organic solvent waste. mdpi.com
Enzymatic CatalysisImmobilized Lipase (e.g., Novozym 435)Ethyl AcetateHigh selectivity, mild conditions, environmentally friendly. rsc.orgmdpi.com
Microwave-Assisted SynthesisSolid Acid CatalystAcetic AcidAccelerated reaction rates and potentially higher yields.

This table summarizes green chemistry approaches applicable to the synthesis of this compound.

Amination and Alkylation Strategies for this compound Precursors

An alternative synthetic strategy involves the initial preparation of the key intermediate, N-methylethanolamine, which is the precursor alcohol for the final esterification step.

N-methylethanolamine is industrially produced by the reaction of ethylene (B1197577) oxide with an excess of methylamine (B109427) in an aqueous solution. google.com This reaction is a classic example of a nucleophilic substitution where the nitrogen atom of methylamine attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of the amino alcohol.

The reaction typically proceeds without a catalyst, although water is often used as a solvent and may facilitate the reaction. google.com Controlling the stoichiometry, particularly using an excess of methylamine, is crucial to favor the formation of the desired mono-adduct (N-methylethanolamine) and minimize the formation of the di-adduct (N-methyldiethanolamine). google.com Another, though less common, laboratory-scale method is the Wenker synthesis, which can convert N-methylethanolamine into N-methylaziridine via intramolecular nucleophilic substitution. wikipedia.org A related nucleophilic substitution involves the reaction of methylamine with a 2-haloethanol, such as 2-chloroethanol, where the amine displaces the halide to form the amino alcohol. chemguide.co.uklibretexts.org

Reductive amination provides a versatile method for forming C-N bonds and is widely used for the synthesis of amines. wikipedia.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comchemistrysteps.com

To synthesize the N-methylethanolamine precursor, glycolaldehyde (B1209225) could be reacted with methylamine. The resulting imine intermediate is then reduced to yield N-methylethanolamine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation over platinum, palladium, or nickel catalysts is a common choice, particularly in industrial settings. wikipedia.orgacsgcipr.org For laboratory-scale synthesis, milder hydride reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the iminium ion over the starting carbonyl group, allowing for a convenient one-pot reaction. masterorganicchemistry.comchemistrysteps.com

Reaction PathwayCarbonyl PrecursorAmineReducing AgentKey Features
Catalytic HydrogenationGlycolaldehydeMethylamineH₂ / Pd, Pt, or NiHigh atom economy, suitable for large scale. acsgcipr.org
Hydride ReductionGlycolaldehydeMethylamineNaBH₃CN or NaBH(OAc)₃Mild conditions, one-pot procedure, good for lab scale. masterorganicchemistry.com

This table outlines reductive amination strategies for synthesizing the N-methylethanolamine precursor.

Multi-Component Reactions in the Synthesis of Complex Aminoester Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. acs.orgnih.gov These reactions are highly convergent and atom-economical, enabling the rapid construction of complex molecules from simple precursors. acs.org

While a direct MCR for the synthesis of a simple molecule like this compound is less common, the principles are widely applied to create more complex amino ester structures. Reactions like the Strecker, Mannich, Passerini, and Ugi reactions are cornerstones of MCR chemistry. nih.govscribd.com

For instance, a three-component Mannich-like reaction can engage an organozinc reagent, an amine, and ethyl glyoxylate (B1226380) to generate α-amino esters in high yields. organic-chemistry.org Similarly, the Ugi four-component reaction (U-4CR) combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide scaffolds, which can be related to amino esters. nih.gov These strategies highlight the potential of MCRs to efficiently generate diverse libraries of complex amino esters, which are valuable in fields such as medicinal chemistry and materials science. nih.gov

Enantioselective and Diastereoselective Synthesis of this compound Analogues

The synthesis of specific stereoisomers—enantiomers or diastereomers—of this compound analogues is crucial, particularly in fields like pharmaceuticals where biological activity is often stereospecific. wikipedia.org While direct asymmetric synthesis routes for this compound itself are not extensively documented, methodologies for creating chiral 1,2-amino alcohols, the direct precursors, are well-established. These approaches provide a clear pathway to producing chiral analogues.

Key Synthetic Approaches:

Catalytic Asymmetric Hydrogenation: This is a primary method for producing chiral amines. nih.govacs.org Prochiral substrates such as enamines, imines, and specifically N-aryl α-imino esters can be hydrogenated using chiral transition metal catalysts (often based on iridium or rhodium) to yield α-chiral amines with high enantioselectivity. nih.govacs.org For analogues of this compound, this would involve the asymmetric reduction of a suitable prochiral imino ester.

Diastereoselective Allylic C–H Amination: For synthesizing syn-1,2-amino alcohol precursors, palladium(II)/sulfoxide-catalyzed diastereoselective allylic C–H amination of chiral homoallylic N-tosyl carbamates is an effective method. This reaction creates densely functionalized products that can be converted into the desired amino alcohols. nih.gov

Reductive Coupling: A copper-catalyzed reductive coupling method allows for the enantioselective and diastereoselective addition of N-substituted allyl groups to ketones. This process generates chiral protected 1,2-amino alcohols, which are versatile synthons for further elaboration into target analogues. acs.orgnih.gov

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, which are chemically transformed into the desired chiral target. This method is effective when the target molecule shares chirality with an inexpensive natural product. wikipedia.org

These methods enable the creation of all four potential diastereomers of γ-amino alcohols by selecting complementary catalytic systems, such as iridium-catalyzed transfer hydrogenation for anti-products and rhodium-catalyzed hydrogenation for syn-products. ru.nl The resulting chiral amino alcohols can then be readily acylated to form the final chiral this compound analogues.

Derivatization Strategies for this compound

The secondary amine and ester functionalities of this compound are prime sites for chemical modification, allowing for the synthesis of a wide range of derivatives.

Acylation and Protection Strategies

The secondary amine of this compound is nucleophilic and can be readily acylated or protected to prevent unwanted side reactions during subsequent synthetic steps. libretexts.org

Acylation: N-acylation is a fundamental transformation for creating amides. bath.ac.uk This can be achieved using various acylating agents, such as:

Acyl Chlorides and Anhydrides: These are highly reactive reagents that readily acylate amines. However, their use can be associated with harsh conditions and the generation of stoichiometric byproducts. nih.gov

Esters: Using another ester as an acylating agent, in a process known as aminolysis, offers a milder alternative. This reaction can be catalyzed by acids, such as acetic acid, or promoted by bases. researchgate.netrsc.org

Benzotriazole Chemistry: Acyl-benzotriazoles serve as efficient acylating agents that can react with amines in water, providing a greener synthetic route. nih.gov

Protection Strategies: Protecting the secondary amine is often necessary during multi-step synthesis. The choice of protecting group is critical, as it must be stable under certain reaction conditions and easily removable afterward. acs.org

Protecting Group Abbreviation Reagent for Introduction Cleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OAnhydrous acidic conditions (e.g., TFA) organic-chemistry.org
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic hydrogenation
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase-labile (e.g., piperidine)
Triphenylmethyl (Trityl)TrTriphenylmethyl chlorideMildly acidic conditions
This table outlines common N-protecting groups applicable for secondary amines.

The tert-butoxycarbonyl (Boc) group is particularly common due to its stability to many nucleophiles and bases and its straightforward removal under acidic conditions. organic-chemistry.org In complex molecules with multiple amine types, selective protection of a secondary amine in the presence of primary amines can be achieved using methods like triazene (B1217601) formation. nih.gov

Conversion to Amides and Other Functional Groups

The ester group in this compound can be converted into a variety of other functional groups, with the formation of amides being the most prominent transformation.

O,N-Intramolecular Acyl Migration: A key reaction for 2-aminoethyl esters is the O,N-intramolecular acyl migration. In this rearrangement, the lone pair of the amino group attacks the ester carbonyl, proceeding through a five-membered cyclic intermediate to form the thermodynamically more stable amide isomer, N-acetyl-N-methylethanolamine. nih.govnih.govresearchgate.net This conversion is often pH-dependent and can occur under neutral or slightly basic aqueous conditions. nih.gov This property is frequently exploited in the design of water-soluble prodrugs. nih.gov

Intermolecular Amidation: Direct conversion of the ester to an amide can also be achieved through reaction with an amine (aminolysis). While this transformation can be challenging with unactivated esters, several methods have been developed:

Base-Promoted Amidation: Strong bases like potassium tert-butoxide can facilitate the reaction between an ester and an amine. nih.gov

Metal-Catalyzed Amidation: Catalytic systems, such as those based on nickel, can enable the direct amidation of esters without an external base. mdpi.com

Solvent-Free and Water-Based Methods: To improve the sustainability of amide synthesis, methods using mechanochemistry (ball-milling) or simply using water as a solvent at elevated temperatures have been developed, avoiding the need for catalysts or additives. mdpi.comnih.gov

Method Conditions/Reagents Key Features
O,N-Intramolecular Acyl Migration Neutral or slightly basic aqueous solutionProceeds via a cyclic intermediate; forms the thermodynamic amide product. nih.gov
Base-Promoted Aminolysis Strong bases (e.g., KOtBu, n-BuLi)Effective for a range of amines but can require aggressive reagents. nih.gov
Metal-Catalyzed Amidation Ni/NHC catalytic system, 140 °CAllows for broad functional group tolerance in the absence of an external base. mdpi.com
Green Chemistry Methods Water at 110 °C or mechanochemical mixingEnvironmentally friendly, avoids catalysts and organic solvents. nih.gov
This table compares different strategies for converting the ester functionality of this compound or its analogues into amides.

Reaction Mechanisms and Kinetics of 2 Methylamino Ethyl Acetate Transformations

Mechanistic Investigations of Ester Formation and Hydrolysis

The formation of 2-(Methylamino)ethyl acetate (B1210297) is typically achieved through the esterification of N-methylethanolamine with acetic acid or its derivatives. Conversely, its breakdown occurs via hydrolysis. Both processes are generally catalyzed by acids or bases.

Ester Formation (Esterification): The most common method for synthesizing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.uk The mechanism for the formation of 2-(Methylamino)ethyl acetate from N-methylethanolamine and acetic acid proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of acetic acid, making the carbonyl carbon more electrophilic. chemguide.co.uk

Nucleophilic Attack: The hydroxyl group of N-methylethanolamine acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). chemguide.co.uk

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

Deprotonation: The protonated carbonyl oxygen of the resulting ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. chemguide.co.uk

It is important to note that under acidic conditions, the methylamino group will also be protonated, forming an ammonium (B1175870) salt. This can decrease the nucleophilicity of the alcohol if the protonation affects the hydroxyl group's reactivity, but the primary reaction occurs at the hydroxyl end for esterification.

Ester Hydrolysis: Hydrolysis is the reverse of esterification and can be catalyzed by either an acid or a base (saponification).

Acid-Catalyzed Hydrolysis: The mechanism is the microscopic reverse of Fischer esterification. It begins with the protonation of the ester's carbonyl oxygen, followed by the nucleophilic attack of water. youtube.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. uv.es This forms a tetrahedral intermediate, from which an alkoxide ion (N-methylethanolamine anion) is expelled. A final, rapid acid-base reaction occurs where the liberated alkoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion. uv.es The basic hydrolysis of esters is typically a second-order reaction. dergipark.org.tr

Nucleophilic and Electrophilic Reactivity Studies of the Methylamino Group

The methylamino group in this compound contains a lone pair of electrons on the nitrogen atom, making it a potent nucleophile.

Nucleophilic Reactivity: As a secondary amine, the methylamino group readily participates in nucleophilic substitution and addition reactions. The lone pair on the nitrogen can attack a wide range of electrophilic centers. chemguide.co.uk

Reaction with Alkyl Halides: this compound can react with alkyl halides (e.g., bromoethane) in a nucleophilic substitution reaction. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This results in the formation of a tertiary ammonium salt. If excess amine is present, it can deprotonate the salt to yield a tertiary amine. chemguide.co.uk

Reaction with Acyl Chlorides and Acid Anhydrides: The methylamino group reacts violently with acyl chlorides (like ethanoyl chloride) and more slowly with acid anhydrides to form N,N-disubstituted amides. chemguide.co.uk The reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl chloride, leading to the elimination of a chloride ion and the formation of an amide bond.

The nucleophilicity of amines generally increases with basicity, but it can be diminished by steric hindrance. masterorganicchemistry.com

Electrophilic Reactivity: While the amine group is primarily nucleophilic, it can react with certain powerful electrophiles. For instance, reactions with nitrous acid can lead to the formation of N-nitrosamines, a characteristic reaction of secondary amines. The process involves the formation of an electrophilic nitrosonium ion (NO+) which is then attacked by the nucleophilic nitrogen of the methylamino group.

Intramolecular Rearrangements and Cyclization Pathways of this compound Derived Intermediates

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic ester group, allows for intramolecular reactions. Under specific conditions, particularly with heating or in the presence of a base, the molecule can undergo cyclization.

The most probable intramolecular pathway involves the nucleophilic methylamino group attacking the electrophilic carbonyl carbon of the ester group. This intramolecular nucleophilic acyl substitution would lead to the formation of a six-membered heterocyclic ring, a derivative of morpholinone. The mechanism would proceed as follows:

Nucleophilic Attack: The lone pair of the nitrogen atom of the methylamino group attacks the carbonyl carbon of the acetate group.

Tetrahedral Intermediate: A cyclic tetrahedral intermediate is formed.

Elimination: The ethoxide group is eliminated as a leaving group.

Product Formation: The final product is 4-methylmorpholin-2-one.

Such cyclization reactions are common in molecules containing appropriately spaced nucleophilic and electrophilic centers. researchgate.net

Radical and Organometallic Catalysis in this compound Synthesis

While traditional synthesis relies on acid catalysis, modern synthetic methods often employ more advanced catalytic systems to improve efficiency and selectivity.

Radical Catalysis: The synthesis of esters does not typically proceed via radical pathways. However, radical reactions can be involved in the synthesis of precursors or in alternative transformations. For instance, radical-mediated C-H activation or functionalization of the N-methylethanolamine precursor could be envisioned, although this is not a standard route for producing the final acetate ester. Asymmetric catalysis in radical chemistry is a growing field, but its application to this specific synthesis is not widely documented. researchgate.net

Organometallic Catalysis: Organometallic compounds are powerful tools in modern organic synthesis and catalysis. mdpi.com Transition metal complexes can catalyze esterification reactions under milder conditions than traditional acid catalysis. For example, complexes of ruthenium, titanium, or tin have been shown to be effective catalysts for esterification and transesterification reactions. The ability of transition metal complexes to activate alcohols and carboxylic acids provides alternative mechanistic pathways. researchgate.net

In the context of this compound synthesis, an organometallic catalyst could function by:

Coordinating to the hydroxyl group of N-methylethanolamine, increasing its nucleophilicity.

Activating the acetic acid, for example, through oxidative addition or ligand exchange, to form a more reactive intermediate.

Iron and cobalt catalysts, known for their utility in transforming organic molecules, could also be applied to develop novel synthetic routes. yale.edu These inexpensive metals are particularly attractive for developing sustainable chemical processes.

Kinetic Analysis of Reaction Pathways Involving this compound

Kinetic studies provide quantitative insight into reaction rates and mechanisms. The kinetics of ester hydrolysis, in particular, have been extensively studied.

The base-catalyzed hydrolysis (saponification) of simple esters like ethyl acetate is well-established as a second-order reaction, being first order in both the ester and the hydroxide ion. uv.esdergipark.org.tr

Rate = k[Ester][OH⁻]

Kinetic data for the hydrolysis of ethyl acetate under various conditions have been determined. While specific data for this compound is less common, the principles are transferable. The presence of the methylamino group may influence the reaction rate through intramolecular catalysis, where the amine group assists in the hydrolysis of the ester moiety, potentially altering the observed kinetics from a simple second-order model.

The table below presents representative kinetic data for the hydrolysis of ethyl acetate, which serves as a baseline for understanding the kinetics of similar esters.

Temperature (K)Rate Constant (k) (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ mol⁻¹)Reference
298.15 (25°C)0.112048.37 uv.es
283-29.775 dergipark.org.tr
313-29.775 dergipark.org.tr

This interactive table summarizes kinetic parameters for the base-catalyzed hydrolysis of ethyl acetate. The values provide a comparative basis for the hydrolysis of this compound. uv.esdergipark.org.tr

Studies on the combustion chemistry of similar esters, like ethyl acetate, have also provided detailed kinetic models, including rates for unimolecular decomposition and H-atom abstraction reactions, which are crucial for understanding the compound's stability and reactivity at high temperatures. osti.govmdpi.com

Computational and Theoretical Chemistry of 2 Methylamino Ethyl Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

This section would typically rely on quantum mechanical principles to model the molecule at an atomic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and StabilityResearchers would use DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), to find the most stable three-dimensional arrangement of atoms (the optimized geometry). Calculations would yield key structural parameters like bond lengths, bond angles, and dihedral angles. The stability of the molecule would be confirmed by ensuring there are no imaginary frequencies in the vibrational analysis, which would indicate a true energy minimum.

Hypothetical Data Table: Optimized Geometrical Parameters

Parameter Bond/Angle Calculated Value (Å or °)
Bond Length C=O Data not available
Bond Length C-O (ester) Data not available
Bond Length N-C (methyl) Data not available
Bond Angle O=C-O Data not available

Frontier Molecular Orbital (FMO) Analysis of 2-(Methylamino)ethyl AcetateThis analysis is crucial for understanding a molecule's reactivity. Scientists would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical stability and reactivity. Visualizations would show the 3D distribution of these orbitals across the molecule.

Hypothetical Data Table: FMO Properties

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, 2-(Methylamino)ethyl acetate (B1210297) can exist in various spatial arrangements or conformations. A conformational analysis would involve systematically rotating key bonds (like the C-O and C-C bonds) to map the potential energy surface. This process identifies the lowest-energy conformers (the most stable shapes) and the energy barriers for converting between them, providing insight into the molecule's flexibility and preferred structures.

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemists could model specific reactions involving 2-(Methylamino)ethyl acetate, such as its hydrolysis or reaction with other chemical species. This involves calculating the energy profile of the reaction from reactants to products, crucially identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate. This information is vital for determining reaction rates and understanding the mechanism.

Spectroscopic Property Prediction using Theoretical Methods

Computational methods can predict various types of spectra. For this compound, theoretical vibrational frequencies (Infrared and Raman), electronic transition energies (UV-Vis), and chemical shifts (NMR) could be calculated. These predicted spectra are powerful tools for interpreting and assigning experimental data, helping to confirm the molecule's structure and properties.

While the framework for such a computational study is clear, the specific data and detailed findings for this compound remain subjects for future research.

Vibrational Spectroscopy (FT-IR) Prediction

The prediction of infrared (IR) spectra through computational methods is a standard procedure in modern chemistry, primarily utilizing Density Functional Theory (DFT). chem-soc.si This approach calculates the vibrational frequencies of a molecule's normal modes, which correspond to the absorption bands seen in an experimental FT-IR spectrum.

The process begins with the geometry optimization of the this compound molecule to find its lowest energy conformation. Following optimization, a frequency calculation is performed, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p). chem-soc.siresearchgate.net The output provides the harmonic vibrational frequencies, which are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. chemrxiv.org These raw frequencies are typically multiplied by an empirical scaling factor to improve agreement with experimental data.

For this compound, key vibrational modes can be predicted and assigned to specific functional groups within the molecule. The most prominent peak is expected to be the C=O stretching vibration from the ester group, typically appearing in the 1750-1730 cm⁻¹ region. Other significant vibrations include the C-O and C-N stretching modes, N-H bending, and various C-H stretching and bending modes.

Table 1: Predicted Vibrational Frequencies for this compound

Predicted Wavenumber (cm⁻¹) (Scaled) Intensity Assignment
3350 - 3310 Weak-Medium N-H Stretch
2980 - 2850 Medium-Strong C-H (sp³) Asymmetric & Symmetric Stretch
1745 Very Strong C=O (Ester) Stretch
1580 - 1550 Medium N-H Bend
1470 - 1430 Medium C-H Bend (Scissoring/Bending)
1240 Strong C-O (Ester) Stretch
1180 Medium-Strong C-N Stretch

Electronic Spectroscopy (UV-Vis, TD-DFT) Prediction

Theoretical prediction of the electronic absorption spectrum (UV-Vis) is most commonly achieved using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comfaccts.de This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. cnr.it

The primary chromophore in this compound is the carbonyl group (C=O) of the ester. This group is known to undergo a weak n → π* transition, where a non-bonding electron from an oxygen lone pair is excited into the antibonding π* orbital of the carbonyl double bond. These transitions are typically observed in the UV region. TD-DFT calculations, often performed at the B3LYP/6-311+G(d,p) level of theory on the optimized ground-state geometry, can predict the wavelength (λmax), excitation energy, and oscillator strength of this transition. mdpi.com

Table 2: Predicted Electronic Transitions for this compound (in vacuo)

Transition Excitation Energy (eV) Wavelength (λmax, nm) Oscillator Strength (f)
n → π* ~5.8 ~214 ~0.02

The low oscillator strength is characteristic of the symmetry-forbidden nature of the n → π* transition in simple carbonyl compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Computational methods can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The most prevalent method is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT (e.g., at the B3LYP/6-31G(d,p) level). modgraph.co.ukmdpi.com The calculation yields the absolute isotropic shielding values for each nucleus. To convert these to chemical shifts (δ) in parts per million (ppm), the calculated shielding value of a reference compound, such as tetramethylsilane (B1202638) (TMS), is subtracted from the shielding value of the nucleus of interest.

For this compound, distinct signals are expected for each chemically unique hydrogen and carbon atom. The chemical shifts are highly dependent on the local electronic environment. For instance, protons on carbons adjacent to electronegative atoms like oxygen or nitrogen will be deshielded and appear at a higher chemical shift (downfield).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm)
C H₃-C=O 2.05
O-CH₂-CH₂ 4.15
CH₂-N H-CH₃ 2.80
NH-C H₃ 2.45
NH 1.50 (variable)

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH₃-C =O 171.0
C H₃-C=O 21.0
O-C H₂-CH₂ 62.5
CH₂-N H-CH₃ 50.5
NH-C H₃ 36.0

Solvent Effects on Molecular Properties and Reactivity using Continuum Models

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Continuum solvation models are a computationally efficient way to account for these effects. acs.org The Polarizable Continuum Model (PCM) is one of the most widely used methods. worldscientific.comwikipedia.org In PCM, the solute molecule is placed within a cavity carved out of a continuous medium that has the dielectric properties of the bulk solvent. wikipedia.orgresearchgate.net The solute polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute, allowing for the calculation of properties in a simulated solvent environment.

Solvent polarity can induce noticeable shifts in spectroscopic data. For instance, the C=O stretching frequency in the IR spectrum may shift to a lower wavenumber (a red shift) in polar solvents due to the stabilization of the more polar ground state. Conversely, the n → π* electronic transition often experiences a shift to shorter wavelengths (a blue shift) in polar, protic solvents. This is because the non-bonding lone pair electrons on the oxygen are stabilized by hydrogen bonding with the solvent, which increases the energy required for the n → π* excitation. nih.gov

Table 5: Illustrative Solvent Effects on Predicted Spectroscopic Properties of this compound using a Continuum Model

Property Gas Phase (ε=1) Heptane (ε≈1.9) Ethanol (ε≈24.5)
C=O Stretch (cm⁻¹) 1750 1748 1740
UV-Vis λmax (nm) 214 216 208

These predicted shifts demonstrate how continuum models can provide valuable insights into the behavior of this compound in different chemical environments.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map of the molecule can be constructed.

The proton (¹H) NMR spectrum of 2-(Methylamino)ethyl acetate (B1210297) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The carbon-13 (¹³C) NMR spectrum reveals the number of chemically distinct carbon atoms and their functional group type (e.g., alkyl, ester carbonyl).

For 2-(Methylamino)ethyl acetate, the expected ¹H NMR signals are a singlet for the acetyl methyl protons, a triplet for the methylene (B1212753) group adjacent to the ester oxygen, another triplet for the methylene group adjacent to the nitrogen, and a singlet for the N-methyl protons. The integration of these signals would correspond to a 3:2:2:3 ratio. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen), which deshield the adjacent protons, causing them to appear at a higher chemical shift (downfield). illinois.edupitt.edudu.educarlroth.com

The ¹³C NMR spectrum is expected to show five distinct signals: one for the methyl carbon of the acetate group, one for the carbonyl carbon of the ester, two for the ethyl bridge carbons, and one for the N-methyl carbon. hmdb.ca The carbonyl carbon is characteristically found far downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationProton Assignment
~2.05Singlet (s)3HCH₃-C=O
~4.15Triplet (t)2H-O-CH₂-CH₂-
~2.80Triplet (t)2H-CH₂-NH-CH₃
~2.45Singlet (s)3H-NH-CH₃
~1.50Broad Singlet (br s)1H-NH -

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm (Predicted)Carbon Assignment
~171.0-C=O
~62.5-O-CH₂-
~50.0-CH₂-NH-
~35.8-NH-CH₃
~21.0CH₃-C=O

While the structure of this compound can be largely determined by 1D NMR, 2D NMR techniques are invaluable for confirming assignments and for elucidating the structures of more complex derivatives.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would show a cross-peak between the signals at ~4.15 ppm (-O-CH₂-) and ~2.80 ppm (-CH₂-NH-), confirming the connectivity of the ethyl bridge. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 (excluding the non-protonated carbonyl carbon). epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). epfl.ch It is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key HMBC correlations would include the acetyl protons (~2.05 ppm) to the carbonyl carbon (~171.0 ppm) and the N-methyl protons (~2.45 ppm) to the adjacent methylene carbon (~50.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. researchgate.net For a small, flexible molecule like this, its utility might be limited, but in more rigid derivatives, it can provide crucial conformational information.

Table 3: Expected Key 2D NMR Correlations for this compound

ExperimentCorrelated Nuclei (¹H → ¹H or ¹H → ¹³C)Structural Information Confirmed
COSY -O-CH₂- ↔ -CH₂-NH-Connectivity of the ethyl bridge
HSQC CH₃-C=O (~2.05 ppm) → C H₃-C=O (~21.0 ppm)Direct C-H bonds
-O-CH₂- (~4.15 ppm) → -O-C H₂- (~62.5 ppm)
-CH₂-NH- (~2.80 ppm) → -C H₂-NH- (~50.0 ppm)
-NH-CH₃ (~2.45 ppm) → -NH-C H₃ (~35.8 ppm)
HMBC CH₃ -C=O → -C =OAcetate group connectivity
-O-CH₂ - → -C =OEster linkage
-NH-CH₃ → -C H₂-NH-N-Methyl group connectivity

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a compound. nih.gov

The FT-IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch. Other key bands would include C-O stretching for the ester linkage, C-N stretching for the amine, and N-H bending for the secondary amine. spectrabase.com C-H stretching and bending vibrations from the methyl and methylene groups would also be present. researchgate.netresearchgate.net

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. The C-C and C-H vibrations in the alkyl portions of the molecule would be clearly observable. spectroscopyonline.com

Table 4: Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibration ModeFunctional Group
3300 - 3500N-H StretchSecondary Amine
2850 - 3000C-H StretchAlkyl (CH₂, CH₃)
~1740C=O StretchEster
1560 - 1640N-H BendSecondary Amine
1350 - 1480C-H BendAlkyl (CH₂, CH₃)
1150 - 1250C-O StretchEster
1000 - 1250C-N StretchAmine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. nih.gov

The molecular formula of this compound is C₅H₁₁NO₂, giving it a monoisotopic mass of approximately 117.08 Da. The fragmentation pattern is dictated by the most stable carbocations and radical cations that can be formed. For this compound, two primary fragmentation pathways are expected: alpha-cleavage adjacent to the nitrogen atom and cleavage characteristic of esters. libretexts.org The most prominent peak in the mass spectrum is often the base peak resulting from the formation of a highly stable iminium ion via alpha-cleavage. docbrown.info

Table 5: Predicted Mass Spectrometry Fragments for this compound

m/z (Predicted)Ion Structure / IdentityFragmentation Pathway
117[C₅H₁₁NO₂]⁺˙Molecular Ion (M⁺˙)
58[CH₂=N⁺H(CH₃)]Alpha-cleavage
43[CH₃C=O]⁺Acylium ion

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally fragile molecules. nih.gov Given the presence of the basic amine group, this compound is readily analyzed in positive ion mode. In the ESI source, the nitrogen atom is easily protonated to form the pseudomolecular ion [M+H]⁺ at m/z 118. nih.gov This technique typically imparts minimal energy to the molecule, so the [M+H]⁺ ion is often the most abundant ion observed, with little to no fragmentation. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected [M+H]⁺ ion to provide structural information. rsc.org

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, HRMS would confirm the molecular formula as C₅H₁₁NO₂ by measuring the exact mass of the molecular ion ([M]⁺˙) or protonated molecule ([M+H]⁺). nih.gov For example, the calculated exact mass of the [M+H]⁺ ion is 118.08626. HRMS can easily distinguish this from an isobaric ion with a different formula, such as C₆H₁₄O₂ ([M+H]⁺ = 118.09611), thereby providing a high degree of confidence in the assigned chemical formula. pnnl.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy is a powerful technique for studying electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For a molecule like this compound, which contains a secondary amine and an ester functional group, the primary electronic transitions of interest are the n→π* (non-bonding to pi-antibonding) and π→π* (pi-bonding to pi-antibonding) transitions associated with the carbonyl group of the ester, and n→σ* (non-bonding to sigma-antibonding) transitions associated with the lone pair of electrons on the nitrogen and oxygen atoms.

Expected Electronic Transitions:

n→π Transition:* The carbonyl group (C=O) in the acetate moiety possesses non-bonding electrons (n) on the oxygen atom. These electrons can be excited to the antibonding π* orbital. This transition is typically weak (low molar absorptivity) and occurs at longer wavelengths.

π→π Transition:* The double bond of the carbonyl group also allows for a π→π* transition, which is generally strong (high molar absorptivity) and occurs at shorter wavelengths compared to the n→π* transition.

n→σ Transition:* The lone pair of electrons on the nitrogen atom of the methylamino group and the single-bonded oxygen of the ester can be excited to an antibonding σ* orbital. These transitions typically occur at very short wavelengths, often in the vacuum UV region (<200 nm), and are difficult to observe with standard UV-Vis spectrophotometers.

Analysis of Unconjugated Systems:

This compound is a saturated ester with an isolated secondary amine. In the absence of any conjugating groups, such as aromatic rings or adjacent double bonds, the electronic transitions are expected to occur in the far-UV region. For instance, simple esters like ethyl acetate exhibit a weak n→π* transition around 205-210 nm and a strong π→π* transition below 200 nm. Similarly, simple aliphatic amines show absorptions below 200 nm. Therefore, a standard UV-Vis spectrum of this compound in a non-absorbing solvent like hexane (B92381) or water would likely show very little to no absorption above 220 nm.

To illustrate the expected absorption characteristics of unconjugated systems, the following table provides typical UV absorption maxima for relevant functional groups.

Functional GroupChromophoreElectronic TransitionTypical λmax (nm)Molar Absorptivity (ε)
Amine-NH-n→σ~195~2800
Ester-COORn→π~205~100
π→π*~170~1000

Interactive Data Table: Expected UV-Vis Absorption of this compound

Note: The following data is hypothetical and based on the analysis of similar unconjugated compounds. Actual experimental values may vary.

SolventExpected λmax (nm)Expected Molar Absorptivity (ε)Electronic Transition
Hexane< 200Highπ→π
Hexane~205-210Lown→π
Ethanol< 200Highπ→π
Ethanol~200-205Lown→π

Users can filter the table by solvent to see the expected shifts in absorption maxima. In polar solvents like ethanol, a blue shift (hypsochromic shift) of the n→π transition is anticipated due to the stabilization of the non-bonding electrons through hydrogen bonding.*

Conjugation Studies:

While this compound itself is not conjugated, its derivatives could be synthesized to include chromophores that would shift the absorption maxima to longer, more readily observable wavelengths. For example, the introduction of an aromatic ring on the nitrogen atom (N-aryl derivatives) or as part of the acyl group would create a conjugated system. This conjugation would delocalize the π-electrons, lowering the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), resulting in a bathochromic (red) shift of the π→π* transition into the near-UV or even visible region. Such studies would be crucial for developing derivatives with specific optical properties.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure and properties of a compound.

For a small molecule like this compound, which is a liquid at room temperature, X-ray crystallographic analysis would require the formation of a suitable crystalline derivative. A common strategy is to form a salt by protonating the basic nitrogen atom with an acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). The resulting N-methyl-2-acetoxyethylammonium salt is likely to be a crystalline solid.

Hypothetical Crystal Structure Analysis of a Derivative:

Assuming a crystalline derivative, such as N-methyl-2-acetoxyethylammonium chloride, is prepared, a single-crystal X-ray diffraction experiment would yield a wealth of structural information.

Expected Structural Features:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, allowing for comparison with standard values and providing insights into any electronic or steric effects.

Intermolecular Interactions: The crystal packing would be determined by a network of intermolecular forces. In the case of the hydrochloride salt, strong N-H···Cl hydrogen bonds would be expected to be a dominant feature, linking the cations and anions. Weaker C-H···O and C-H···Cl interactions may also play a role in stabilizing the crystal lattice.

Hypothetical Crystallographic Data Table for N-methyl-2-acetoxyethylammonium Chloride

Note: The following data is hypothetical and serves as an example of the information that would be obtained from an X-ray crystallographic study. The crystal system and space group are common for small organic salts.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)820.1
Z4
Density (calculated) (g/cm³)1.25

This interactive table allows users to visualize the kind of precise structural parameters that define the unit cell of a crystal.

The detailed structural information obtained from X-ray crystallography would be invaluable for understanding the solid-state properties of this compound derivatives and for rationalizing their physical and chemical behavior.

Applications in Advanced Organic Synthesis Research

2-(Methylamino)ethyl Acetate (B1210297) as a Chiral Building Block in Asymmetric Synthesis

In the field of asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral molecule, chiral auxiliaries are often employed. researchgate.netresearchgate.netgrowingscience.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a new stereocenter with a preferred stereochemistry. growingscience.com Typically, the auxiliary is derived from an inexpensive, naturally occurring chiral source and is removed after the desired stereochemical bond has been formed. rsc.org

Amino alcohols are a well-established class of compounds used as chiral auxiliaries. While 2-(methylamino)ethyl acetate is not chiral itself, its parent alcohol, 2-(methylamino)ethanol (B44016), can be sourced or resolved into its chiral enantiomers. The temporary attachment of such a chiral amino alcohol derivative to a substrate can effectively block one trajectory of attack on the substrate, leading to a diastereoselective reaction. researchgate.net

Although direct and widespread use of this compound as a primary chiral building block is not extensively documented, its derivatives have shown utility in stereospecific reactions. For instance, research on the reaction of phthalazinones with optically active amine compounds, which are structurally related to 2-(methylamino)ethanol, has demonstrated a stereospecific reaction mechanism, indicating the potential for these structures to control stereochemical outcomes.

Role in the Synthesis of Heterocyclic Compounds and Complex Molecular Architectures

The dual functionality of this compound and its parent alcohol, 2-(methylamino)ethanol, makes them valuable reagents for constructing complex heterocyclic scaffolds, which are central to medicinal chemistry and materials science.

Phthalazinone Derivatives

This compound and its precursors are utilized in the synthesis of N-substituted phthalazinone derivatives. Phthalazin-1(2H)-one is a diazaheterobicycle core found in many molecules relevant to drug discovery. mdpi.com Researchers have efficiently synthesized a series of 2-[2-(methylamino)ethyl]phthalazinones. researchgate.netnih.gov

The synthesis involves the reaction of phthalazinone lactams with derivatives of N-methylethanolamine where the amine is protected, for example, as an N-Boc or N-acetyl group. researchgate.netresearchgate.netnih.gov These reactions can be carried out under Mitsunobu reaction conditions or in the presence of a base like sodium methoxide (B1231860) (MeONa). researchgate.netresearchgate.net Following the successful attachment of the protected side chain, the protecting group is removed to yield the final 2-[2-(methylamino)ethyl]phthalazinone products in good yields. researchgate.netnih.gov

Table 1: Synthesis Conditions for Phthalazinone Derivatives

ReactantsReaction Type/ConditionsProtecting GroupResultReference
Phthalazinone Lactams, N-methylethanolamine derivativesMitsunobu Reaction or MeONaN-Boc, N-acetyl, N,O-ditosylN-substituted 2-(2-aminoethyl)-phthalazinones researchgate.netresearchgate.netnih.gov

Pyrano[4,3-b]pyran-5-one Derivatives

The pyrano[4,3-b]pyran-5-one scaffold is an important heterocyclic system present in a number of natural products and synthetic molecules with significant biological activities, including antiproliferative and anticancer properties. arkat-usa.orgnih.govnih.gov Common synthetic strategies for constructing this core structure often involve multi-component reactions. arkat-usa.orgnih.gov These reactions typically utilize starting materials such as an aromatic aldehyde, a 4-hydroxy-2-pyrone derivative, and an active methylene (B1212753) compound like malononitrile (B47326) or N-methyl-1-(methylthio)-2-nitroethenamine. arkat-usa.orgnih.govnih.gov A review of the scientific literature indicates that this compound is not a reported reagent or building block in the established synthetic pathways for Pyrano[4,3-b]pyran-5-one derivatives.

Metallophthalocyanines

Metallophthalocyanines (MPcs) are large, aromatic macrocycles with a central metal ion, known for their applications as dyes, pigments, and functional materials in areas like photodynamic therapy. The properties of MPcs can be tuned by attaching substituents to the periphery of the macrocycle.

While a direct synthesis using this compound has not been detailed, a closely related analogue demonstrates the viability of incorporating such moieties. Symmetrical, tetra-substituted metallophthalocyanines bearing four 2-{2-(dimethylamino)ethylamino} ethoxy units have been successfully synthesized. The general and most useful synthetic pathway for producing peripherally substituted MPcs is the cyclotetramerization of an already substituted phthalonitrile (B49051) precursor.

A plausible route for synthesizing an MPc with 2-(methylamino)ethoxy side chains would involve a nucleophilic aromatic substitution reaction. In this approach, 2-(methylamino)ethanol (the parent alcohol of this compound) would react with a nitrophthalonitrile (e.g., 4-nitrophthalonitrile) in an aprotic polar solvent like DMF, using a base such as potassium carbonate. This would yield a 4-[2-(methylamino)ethoxy]phthalonitrile precursor. This substituted phthalonitrile could then undergo cyclotetramerization in the presence of a metal salt (e.g., Zn(OAc)₂, CoCl₂, CuCl₂) in a high-boiling solvent like n-pentanol with a base such as DBU to form the target metallophthalocyanine.

Precursor in the Development of Specialty Chemicals

The utility of this compound as a precursor extends to the synthesis of various specialty chemicals, which are compounds produced for specific, high-value applications. A prime example is its role in creating the functionalized phthalazinone derivatives discussed previously. These heterocyclic compounds are considered specialty chemicals due to their potential applications in medicinal chemistry and drug discovery programs. mdpi.com The synthesis of N-(2-(methylamino)ethyl) derivatives of 2H-phthalazin-1-ones demonstrates how a relatively simple starting material can be elaborated into a complex, high-value molecular architecture. researchgate.netnih.gov

Polymer Synthesis Utilizing this compound Moieties

The incorporation of amine-functionalized side chains into polymers is a significant area of materials science, leading to materials with applications in gene delivery, smart surfaces, and filtration. While the direct polymerization of this compound is not common, its structural motifs are highly relevant to polymer chemistry.

A closely related monomer, 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), is widely used to synthesize well-defined, stimuli-responsive polymers via controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.comnih.govnih.gov

More directly, new thermoresponsive polymers have been synthesized from monomers derived from 2-(methylamino)ethanol. In a representative synthesis, 2-(methylamino)ethanol is reacted with acryloyl chloride to produce the monomer 2-(N-methylacrylamide)ethyl acetate (NMAAEA). This monomer can then be polymerized using techniques like RAOP polymerization to create poly(2-(N-methylacrylamide)ethyl acetate) (PNMAAEA). This process demonstrates a clear pathway for incorporating the this compound moiety as a side chain in a polymer. The resulting polymers exhibit thermoresponsive behavior, meaning their solubility in water changes with temperature, a property valuable for smart materials.

Table 2: Polymer Synthesis Derived from 2-(Methylamino)ethanol

PrecursorReagentSynthesized MonomerPolymerization MethodResulting PolymerReference
2-(Methylamino)ethanolAcryloyl Chloride2-(N-methylacrylamide)ethyl acetate (NMAAEA)RAFT PolymerizationPoly(2-(N-methylacrylamide)ethyl acetate) (PNMAAEA)

Thermoresponsive Polymer Systems

Thermoresponsive polymers are a class of "smart" materials that exhibit a phase transition in response to temperature changes, most commonly a lower critical solution temperature (LCST) in aqueous solutions. Below the LCST, the polymer is soluble, while above it, the polymer becomes insoluble and precipitates. This behavior is driven by a shift in the hydrophilic-hydrophobic balance of the polymer chains.

Research in this area has extensively focused on polymers such as poly(N-isopropylacrylamide) (PNIPAM) and poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), which contain functional groups capable of forming or breaking hydrogen bonds with water upon temperature changes. For instance, PDMAEMA is a well-studied thermoresponsive polymer due to its tertiary amine groups.

Despite the structural similarity of this compound, which possesses a secondary amine, there is no available research in the scientific literature that describes the synthesis or thermoresponsive properties of its corresponding polymer, poly(this compound).

Controlled Polymerization Techniques (e.g., RAFT)

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a highly versatile method of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. The control is achieved through the use of a RAFT agent, typically a thiocarbonylthio compound.

This technique has been successfully applied to a wide range of monomers, including those with amine functionalities like 2-(dimethylamino)ethyl methacrylate (DMAEMA). The synthesis of well-defined PDMAEMA via RAFT has been thoroughly documented, leading to its use in creating block copolymers and other advanced polymer structures.

However, searches of chemical and polymer science databases and literature yield no studies on the application of RAFT polymerization to the monomer this compound. Consequently, there are no research findings, kinetic data, or characterization of polymers synthesized from this specific compound using RAFT or other controlled polymerization techniques. Research on closely related structures, such as poly(2-(N-methylacrylamide) ethyl acetate), has been conducted using RAFT, demonstrating the technique's applicability to similar monomer structures.

Enzymatic Transformations and Biocatalysis Involving 2 Methylamino Ethyl Acetate Analogs

Lipase-Catalyzed Esterification and Transesterification Reactions

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are versatile enzymes widely employed in biocatalysis due to their ability to function in non-aqueous media, catalyzing esterification, and transesterification reactions with high chemo-, regio-, and enantioselectivity. mdpi.com While specific studies on the lipase-catalyzed synthesis of 2-(methylamino)ethyl acetate (B1210297) are not extensively documented, research on the acylation of its parent amino alcohol, ethanolamine (B43304), provides significant insights into the potential enzymatic routes.

Lipases exhibit a remarkable chemoselectivity, favoring the acylation of the amino group over the hydroxyl group in amino alcohols. beilstein-journals.org This selectivity is attributed to the higher nucleophilicity of the primary amine. In the case of N-methylethanolamine, the precursor to 2-(methylamino)ethyl acetate, the secondary amine is also a target for lipase-catalyzed acylation. The synthesis can proceed via direct esterification with acetic acid or through transesterification using an activated acyl donor like ethyl acetate.

The choice of lipase (B570770) is crucial for reaction efficiency. Candida antarctica lipase B (CALB), often used in an immobilized form such as Novozym 435, is a highly effective catalyst for the N-acylation of amino alcohols. beilstein-journals.orgresearchgate.net Reaction conditions, including the solvent, temperature, and substrate molar ratio, significantly influence the reaction rate and yield. Non-polar organic solvents like hexane (B92381) or 1,4-dioxane (B91453) are often employed to minimize water content and shift the reaction equilibrium towards synthesis. beilstein-journals.orgresearchgate.net

Table 1: Influence of Solvent on Lipase-Catalyzed N-Acylation of Ethanolamine Analogs

Solvent Relative Yield (%)
1,4-Dioxane 100
Diisopropyl ether 85
Acetonitrile (B52724) 70
tert-Butyl alcohol 65
Diethyl ether 60

Data extrapolated from studies on ethanolamine acylation as a model system. beilstein-journals.org

The molar ratio of the acyl donor to the amino alcohol is another critical parameter. An equimolar ratio is often optimal, as an excess of the amino alcohol can alter the pH of the microenvironment of the enzyme, potentially leading to deactivation. beilstein-journals.org

Table 2: Effect of Substrate Molar Ratio on the N-Acylation of Ethanolamine Analogs

Acyl Donor:Amino Alcohol Ratio Conversion (%)
1:1 95
1:1.5 88
1:2 80

Based on findings from lipase-catalyzed acylation of ethanolamine. beilstein-journals.org

Enzymatic Hydrolysis of this compound Esters

The hydrolysis of esters and amides is a fundamental enzymatic reaction. While specific hydrolases for this compound have not been characterized, the general principles of enzymatic ester and amide hydrolysis can be applied. Enzymes such as lipases, esterases, and amidases are responsible for cleaving these functional groups. nih.govyoutube.com

For a compound like this compound, which contains both an ester and a secondary amine, enzymatic hydrolysis would likely target the ester linkage to yield N-methylethanolamine and acetic acid. The reverse reaction of synthesis, hydrolysis is favored in aqueous environments. The pH of the medium is a critical factor, with the optimal pH varying depending on the specific enzyme used. For instance, some amidases that hydrolyze N-acylethanolamines show optimal activity at acidic pH values. youtube.com

The enzymatic hydrolysis of related N-acylated compounds has been studied. For example, N-acylethanolamine-hydrolyzing acid amidase (NAAA) is an enzyme that catalyzes the hydrolysis of N-acylethanolamines to fatty acids and ethanolamine. youtube.com This suggests that enzymes with similar functionalities could potentially act on the N-acylated precursor of this compound, which is an N-acyl-N-methylethanolamine.

The study of enzymatic hydrolysis is crucial for understanding the metabolic pathways of such compounds and for developing biocatalytic resolutions of racemic mixtures of chiral amino alcohol esters. electronicsandbooks.com

Biocatalytic Pathways for Selective Functionalization of this compound Scaffolds

Biocatalysis offers powerful tools for the selective functionalization of molecules, which can be challenging to achieve through traditional chemical methods. For a scaffold like N-methylethanolamine, the precursor to this compound, enzymes can be used to introduce new functional groups with high regio- and stereoselectivity.

One key transformation is N-methylation. While not directly applicable to the already N-methylated this compound, the enzymatic N-methylation of primary amines to secondary amines is a well-established biocatalytic process. nih.govnih.gov Methyltransferases, using S-adenosyl methionine (SAM) as a methyl donor, are the enzymes responsible for these reactions. nih.gov This highlights the potential for biocatalytic routes to synthesize the N-methylethanolamine precursor itself from ethanolamine.

Furthermore, other functionalizations of the N-methylethanolamine backbone could be envisioned. For instance, oxidoreductases could be used to hydroxylate specific positions on the carbon chain, or transaminases could be employed to introduce additional amino groups. The development of such biocatalytic pathways would enable the creation of a diverse range of derivatives from a simple starting material. The selective nature of enzymes would ensure that the desired functionalization occurs at a specific site without the need for complex protection and deprotection steps. acs.org

Enzyme Engineering for Tailored this compound Biotransformations

To optimize enzymatic processes for industrial applications, enzyme engineering techniques are often employed to enhance catalyst performance. Directed evolution and rational design are two primary strategies used to improve enzyme properties such as activity, stability, and selectivity for non-natural substrates like this compound and its analogs. mdpi.com

For lipase-catalyzed reactions, engineering efforts have focused on improving stability in organic solvents and at elevated temperatures. mdpi.com This is crucial for esterification and transesterification reactions, which are typically carried out in non-aqueous media. Techniques such as introducing disulfide bonds, modifying surface charges, and optimizing hydrophobic interactions have been successfully used to create more robust lipases. mdpi.com

Furthermore, the substrate specificity of lipases can be altered through protein engineering. The active site of a lipase can be mutated to better accommodate a specific substrate, such as the secondary amine of N-methylethanolamine, potentially increasing the rate and selectivity of the acylation reaction. mdpi.com Computational modeling and simulation play a significant role in predicting the effects of mutations and guiding the design of improved enzyme variants. nih.gov This approach could be instrumental in developing a highly efficient biocatalyst for the synthesis of this compound. For instance, the catalytic efficiency of a lipase for the synthesis of N-acyl glycines was improved by over 100-fold through reshaping its catalytic pocket. researchgate.net

Development of Analytical Methodologies for 2 Methylamino Ethyl Acetate in Research Matrices

Chromatographic Methodologies for Separation and Quantification

Chromatography is a foundational technique for separating, identifying, and purifying components within a mixture. wjpmr.com For a compound like 2-(Methylamino)ethyl acetate (B1210297), which possesses both an ester and a secondary amine functional group, specific chromatographic approaches must be developed to handle its polarity and potential for interaction with stationary phases.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and precise tool for the analysis of compounds like 2-(Methylamino)ethyl acetate. wjpmr.com Method development typically begins with selecting the appropriate separation mode. Given the compound's moderate polarity, reversed-phase (RP) HPLC is the most suitable starting point. actascientific.com

The development process involves the systematic optimization of several parameters to achieve adequate resolution, peak shape, and analysis time. A C18 or C8 column is often the first choice for the stationary phase. The mobile phase composition is critical; a gradient elution starting with a high percentage of aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate to control pH and improve peak shape) and increasing the proportion of an organic modifier like acetonitrile (B52724) or methanol (B129727) is a common strategy. actascientific.com The amine functional group can cause peak tailing on silica-based columns; adding a small amount of an acid modifier (e.g., formic acid or acetic acid) to the mobile phase can mitigate this by ensuring the amine is protonated. nih.gov

Table 1: Illustrative Starting Parameters for HPLC Method Development for this compound


Gas Chromatography (GC) Applications in Volatile Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. mdpi.com Due to its basicity and high polarity, the analysis of this compound by GC can be challenging, often leading to peak tailing and interaction with active sites in the column. gcms.czrestek.com To overcome these issues, specialized columns designed for amine analysis are recommended. These columns feature a stationary phase that is chemically treated to reduce active silanol (B1196071) groups, resulting in improved peak symmetry. restek.com

Alternatively, derivatization can be employed to reduce the polarity and improve the chromatographic behavior of the amine. mdpi.comresearchgate.net Acylating agents can be used to convert the secondary amine into a less polar amide, which is more suitable for GC analysis. researchgate.net The choice of injection port temperature and oven temperature program is crucial to ensure efficient volatilization without thermal degradation of the ester group.

Table 2: Suggested GC Parameters for Volatile Analysis


Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound. chemistryhall.comlibretexts.org By spotting the starting materials, reaction mixture, and a co-spot on a TLC plate, a chemist can visually track the consumption of reactants and the formation of the product. libretexts.org

For the separation of this compound from its precursors (e.g., N-methylethanolamine and an acetylating agent), a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase, or eluent, must be carefully chosen to achieve good separation. A mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is a common starting point. chemistryhall.com Given the basicity of the amine, adding a small amount of a base such as triethylamine (B128534) to the eluent can improve the spot shape by preventing streaking. Visualization can be achieved under a UV lamp if the reactants or products contain a chromophore, or by using chemical stains like potassium permanganate (B83412) or ninhydrin, which reacts with the secondary amine to produce a colored spot. studylib.net

Table 3: Common TLC Solvent Systems for Reaction Monitoring of Amine Esters


Integration of Spectroscopic Techniques with Chromatography

Coupling chromatographic separation with spectroscopic detection provides enhanced specificity and sensitivity, enabling confident identification and precise quantification.

HPLC-UV/Vis and HPLC-FLD Methodologies

UV-Visible (UV/Vis) detection is a common and robust detection method for HPLC. chromatographyonline.com The ester carbonyl group in this compound provides weak UV absorbance at low wavelengths, typically around 205-215 nm. sielc.comnih.gov While this allows for quantification, analysis at these low wavelengths can be susceptible to interference from solvents and other impurities that also absorb in this region. nih.gov

For higher sensitivity and selectivity, HPLC with Fluorescence Detection (HPLC-FLD) can be employed. Since this compound is not natively fluorescent, a pre-column or post-column derivatization step is required. nih.gov Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) react with the secondary amine to form highly fluorescent derivatives. oup.comresearchgate.net This approach significantly lowers the limit of detection, making it suitable for trace-level analysis. The derivatization reaction conditions, such as pH, temperature, and reaction time, must be optimized to ensure complete and reproducible conversion. mdpi.com

Table 4: Comparison of HPLC Detection Methodologies


LC-MS and GC-MS for Trace Analysis and Confirmation

Mass Spectrometry (MS) coupled with chromatography (either LC or GC) is the gold standard for structural confirmation and trace analysis due to its exceptional sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for analyzing this compound. Using an electrospray ionization (ESI) source in positive ion mode, the secondary amine is readily protonated, yielding a strong signal for the molecular ion [M+H]⁺. diva-portal.org This allows for Selected Ion Monitoring (SIM), a technique where the mass spectrometer is set to detect only the specific mass-to-charge ratio (m/z) of the target analyte, providing excellent selectivity and low detection limits. Tandem mass spectrometry (MS/MS) can further fragment the molecular ion to produce a characteristic pattern, offering unambiguous confirmation of the compound's identity, even in complex matrices. eurl-pesticides.eu

Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for confirmation. jmaterenvironsci.com Following GC separation, the analyte enters the MS source, typically using electron ionization (EI). EI causes predictable fragmentation of the molecule, creating a unique mass spectrum that serves as a chemical "fingerprint." jabe.in This fragmentation pattern can be compared against spectral libraries for positive identification. GC-MS is particularly useful for identifying volatile impurities in a sample of this compound. jmaterenvironsci.com

Table 5: Mass Spectrometry Approaches for Confirmation and Trace Analysis


Table of Compounds

Compound Name
This compound
Acetonitrile
Benzyl alcohol
Benzyl acetate
Butyl laurate
Dichloromethane
Ethanol
Ethyl acetate
Formic acid
Hexane
Lauric acid
Methanol
Methyl benzoate
N-methylethanolamine
Ninhydrin
o-Phthalaldehyde (OPA)
Potassium permanganate
Toluene
Triethylamine

Method Validation in Research Contexts (Specificity, Linearity, Accuracy, Precision)

The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable and reproducible data for the quantification of this compound in various research matrices. impactfactor.orgnih.gov The validation process encompasses several key parameters, including specificity, linearity, accuracy, and precision, which are established through rigorous experimental evaluation. impactfactor.orgui.ac.id

Specificity

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net For chromatographic methods like Gas Chromatography (GC) and Liquid Chromatography (LC), specificity is initially demonstrated by the separation of the analyte peak from other components in the sample. The coupling of these separation techniques with Mass Spectrometry (MS) provides an additional, higher level of specificity. impactfactor.org

By using a mass spectrometer as a detector, it is possible to monitor for specific mass-to-charge (m/z) ratios unique to the analyte. In Selected Ion Monitoring (SIM) mode for GC-MS or Multiple Reaction Monitoring (MRM) mode for LC-Tandem Mass Spectrometry (LC-MS/MS), the instrument is set to detect only specific fragment ions of this compound, significantly reducing interference from co-eluting matrix components and enhancing the certainty of identification. nih.govnih.gov Specificity is typically confirmed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte. nih.gov

Linearity

Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net To establish linearity, a series of calibration standards at different concentrations are prepared and analyzed. The response of the instrument (e.g., peak area) is then plotted against the known concentration of the analyte, and a linear regression analysis is performed. A minimum of five concentration levels is typically recommended to adequately define the relationship. researchgate.net The relationship is mathematically expressed by the equation y = mx + c, and the quality of the fit is assessed by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1.000. nih.gov For bioanalytical methods, a correlation coefficient of 0.99 or greater is generally considered acceptable. nih.gov

Table 1: Representative Linearity Data for Amine Compound Analysis

Data in this table is representative of analytical methods for structurally similar amine compounds and illustrates typical performance characteristics. nih.govnih.govnih.govoup.commdpi.com

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov It is often evaluated by determining the recovery of a known amount of analyte spiked into a blank sample matrix. ui.ac.id The analysis is typically performed at a minimum of three concentration levels (low, medium, and high) covering the specified range of the method, with multiple replicates at each level. ui.ac.id The accuracy is expressed as the percentage of the analyte recovered from the sample. For bioanalytical method validation, the mean value should generally be within ±15% of the actual value, except at the Lower Limit of Quantitation (LLOQ), where it should not deviate by more than ±20%. researchgate.net

Precision

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ui.ac.id It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time. ui.ac.id

Intermediate Precision (Inter-assay precision): Expresses the variation within a single laboratory, accounting for different days, different analysts, or different equipment. ui.ac.id

Like accuracy, precision is determined by analyzing replicates of spiked samples at low, medium, and high concentrations. The acceptance criterion for precision is typically an RSD that does not exceed 15%, except for the LLOQ, where an RSD of up to 20% is acceptable. researchgate.net

Table 2: Representative Accuracy and Precision Data for Amine Quantification

Data is compiled from representative validation studies of analogous amine compounds to illustrate typical performance criteria. oup.commdpi.com

Sample Preparation Strategies for Diverse Research Applications

The successful analysis of this compound from complex research matrices such as biological fluids (blood, urine), environmental samples (water), or tissue homogenates depends critically on the sample preparation strategy. The primary goals of sample preparation are to isolate the analyte from interfering matrix components, concentrate the analyte to improve detection sensitivity, and convert it into a form compatible with the analytical instrument. wikipedia.orgaffinisep.com

Derivatization for Gas Chromatography (GC) Analysis

Due to the polar nature conferred by the secondary amine group, this compound may exhibit poor chromatographic behavior, such as peak tailing and low volatility, making direct GC analysis challenging. vt.edunih.gov Chemical derivatization is a common strategy to overcome these issues. This process involves reacting the amine group with a reagent to form a less polar, more volatile, and more thermally stable derivative. researchgate.netresearchgate.net

Common derivatization approaches for primary and secondary amines include:

Acylation: This involves reacting the amine with an acylating agent, such as a fluorinated anhydride (B1165640) (e.g., pentafluoropropionic anhydride or heptafluorobutyric anhydride). The resulting fluoroacyl derivatives are highly volatile and exhibit excellent sensitivity, particularly with electron capture detection (ECD) or MS. nih.govjfda-online.com

Carbamate (B1207046) Formation: Reagents like propyl chloroformate react with amines in aqueous samples to form stable carbamate derivatives suitable for GC analysis. vt.eduphenomenex.com

Silylation: Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. This reaction significantly reduces polarity and increases volatility.

Liquid-Liquid Extraction (LLE)

LLE is a fundamental and widely used technique for separating compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent. phenomenex.com For extracting this compound, the pH of the aqueous sample is a critical parameter. To ensure the analyte is in its non-ionized, neutral form, which is more soluble in organic solvents, the pH of the sample should be adjusted to be basic (typically pH > 9-10). nih.gov This suppresses the protonation of the secondary amine group.

Ethyl acetate is a common and effective organic solvent for extracting moderately polar compounds like amino esters. nih.gov The process involves vigorously mixing the pH-adjusted aqueous sample with the organic solvent, allowing the this compound to partition into the organic phase. After separation of the layers, the organic phase containing the analyte is collected, dried, and concentrated before analysis. phenomenex.com

Solid-Phase Extraction (SPE)

SPE is a versatile and efficient alternative to LLE that uses a solid sorbent material packed into a cartridge or disk to isolate analytes from a liquid sample. wikipedia.orgaffinisep.com The choice of sorbent is based on the physicochemical properties of the analyte and the matrix. For this compound, several SPE mechanisms could be employed:

Reversed-Phase SPE: Utilizes a nonpolar sorbent (e.g., C18-bonded silica). The polar analyte has a weak affinity for the sorbent and may pass through while nonpolar interferences are retained. Alternatively, under specific conditions, the analyte can be retained and later eluted with an organic solvent.

Cation Exchange SPE: This method is highly effective for basic compounds like amines. At a pH where the secondary amine group of this compound is protonated (positively charged), it will be strongly retained by a sorbent containing negatively charged functional groups (e.g., sulfonic acid groups). nih.gov Interfering neutral or acidic compounds can be washed away. The analyte is then eluted by changing the pH to neutralize the amine or by using a buffer with a high ionic strength. nih.govlibretexts.org

The standard SPE procedure involves four steps:

Conditioning: The sorbent is treated with a solvent (e.g., methanol followed by water or buffer) to activate it. affinisep.com

Loading: The sample is passed through the cartridge, and the analyte is adsorbed onto the sorbent. affinisep.com

Washing: Impurities and weakly bound matrix components are removed by washing the cartridge with a specific solvent. affinisep.com

Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis. affinisep.com

Q & A

Q. Optimization Strategies :

  • Use catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction rates .
  • Monitor reaction progress using thin-layer chromatography (TLC) or inline FTIR to detect intermediates.

Basic: How should researchers characterize the purity and structural identity of this compound?

Answer:
A multi-technique approach is critical:

Technique Purpose Key Parameters Reference
NMR Confirm molecular structure1^1H and 13^13C chemical shifts for ester and methylamino groups
HPLC Assess purityRetention time matching certified standards; >98% purity threshold
Mass Spectrometry Verify molecular weightBase peak at m/z 131 (C5_5H11_{11}NO2+_2^+)

Note : Calibrate instruments with reference compounds like ethyl 2-[(2-chloroethyl)methylamino]acetate for cross-validation .

Basic: What are the stability considerations for this compound under varying storage conditions?

Q. Answer :

  • Thermal Stability : Decomposes above 60°C; store at –20°C in amber vials to prevent hydrolysis .
  • pH Sensitivity : Susceptible to hydrolysis in acidic/basic conditions; maintain neutral pH during experiments .
  • Light Sensitivity : UV exposure accelerates degradation; use light-resistant containers .

Advanced: How does the methylamino group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer :
The methylamino group acts as a weak nucleophile due to steric hindrance and electron donation from the methyl group. Key observations:

  • Kinetics : Slower reaction rates compared to primary amines (e.g., ethylenediamine derivatives) in acylations.
  • Mechanistic Insight : DFT calculations suggest transition-state stabilization via hydrogen bonding with the ester carbonyl .

Experimental Design : Compare reaction rates with analogs like ethyl 2-(benzylamino)acetate under identical conditions .

Advanced: What methodologies are employed to study the biological interactions of this compound?

Q. Answer :

  • Enzyme Assays : Screen for inhibition/activation of acetylcholinesterase using Ellman’s method .
  • Binding Studies : Use SPR (surface plasmon resonance) to quantify affinity for protein targets (e.g., serum albumin) .
  • Toxicity Profiling : MTT assays on HEK-293 cells to assess cytotoxicity (IC50_{50} > 1 mM suggested for safe use) .

Advanced: How can researchers mitigate hazards associated with handling this compound?

Q. Answer :

  • PPE : Nitrile gloves, goggles, and fume hoods mandatory due to volatility and mild skin irritation .
  • Spill Management : Neutralize with sodium bicarbonate; adsorbent materials for containment .

Advanced: What computational tools are recommended for modeling the electronic properties of this compound?

Q. Answer :

  • Software : Gaussian 16 for DFT calculations (B3LYP/6-311++G** basis set).
  • Applications : Predict UV-Vis spectra, charge distribution, and reaction pathways .

Advanced: How can isotopic labeling (e.g., 13^{13}13C) enhance metabolic studies of this compound?

Q. Answer :

  • Tracer Studies : Synthesize 13^{13}C-labeled acetate moiety to track incorporation into lipid biosynthesis pathways.
  • Analytical Tools : LC-MS/MS with SRM (selected reaction monitoring) for high sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.